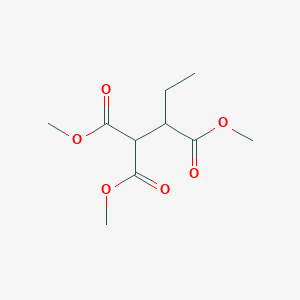
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethyl-5-hydroxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired pyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyridinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine
In medicine, derivatives of pyridinones are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically include binding to the active site of a target protein, modulating its activity, and triggering downstream signaling events.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenyl)-6-phenylpyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-methyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-ethylphenyl)pyridin-4(1H)-one
Uniqueness
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of both 3,5-dimethylphenyl and 3-ethyl-5-hydroxyphenyl groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
89945-39-1 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C21H21NO2/c1-4-15-8-17(10-18(23)9-15)21-12-19(24)11-20(22-21)16-6-13(2)5-14(3)7-16/h5-12,23H,4H2,1-3H3,(H,22,24) |
Clave InChI |
MVGWGMXMVLPUFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)C2=CC(=O)C=C(N2)C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


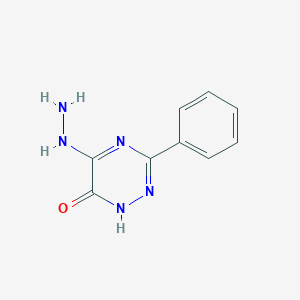
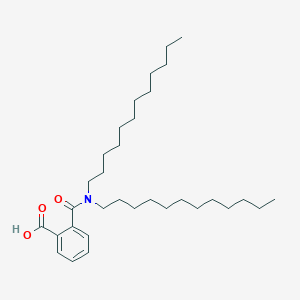
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
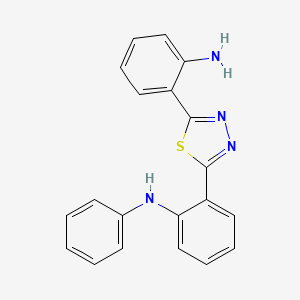
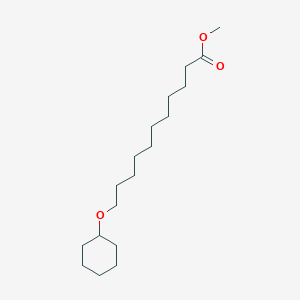

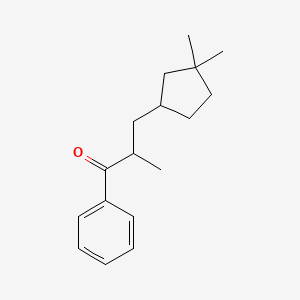
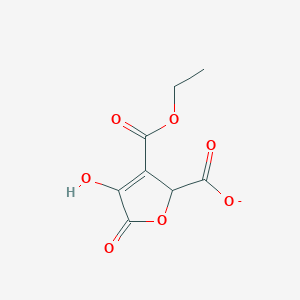
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)

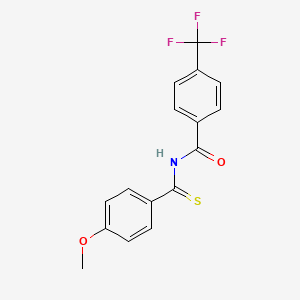
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
